2-Amino-3-bromothiophenol
Overview
Description
2-Amino-3-bromothiophenol is an organic compound with the molecular formula C6H6BrNS It is a derivative of thiophenol, where the thiophenol ring is substituted with an amino group at the second position and a bromine atom at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-bromothiophenol typically involves the bromination of 2-aminothiophenol. One common method is the electrophilic bromination reaction, where 2-aminothiophenol is treated with bromine in an appropriate solvent such as acetic acid. The reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species. Reducing agents such as sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of various substituted derivatives. Reagents such as sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-bromothiophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromothiophenol and its derivatives often involves interaction with biological macromolecules such as proteins and nucleic acids. The amino and bromine substituents can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
2-Amino-5-bromothiophenol: Similar structure but with the bromine atom at the fifth position.
2-Amino-3-chlorothiophenol: Similar structure but with a chlorine atom instead of bromine.
2-Amino-3-iodothiophenol: Similar structure but with an iodine atom instead of bromine.
Uniqueness: 2-Amino-3-bromothiophenol is unique due to the specific positioning of the amino and bromine groups, which can influence its reactivity and interaction with other molecules. The bromine atom’s size and electronegativity also contribute to its distinct chemical behavior compared to its chloro and iodo analogs.
Properties
IUPAC Name |
2-amino-3-bromobenzenethiol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c7-4-2-1-3-5(9)6(4)8/h1-3,9H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKGZDFJIHWLST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)N)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40538054 | |
Record name | 2-Amino-3-bromobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73628-28-1 | |
Record name | 2-Amino-3-bromobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40538054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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